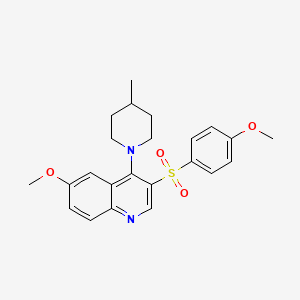

![molecular formula C11H13N3O3S B6503850 N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]pyridine-3-sulfonamide CAS No. 1421493-56-2](/img/structure/B6503850.png)

N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]pyridine-3-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]pyridine-3-sulfonamide” is a compound that contains an oxazole nucleus, which is a heterocyclic five-membered ring . Oxazole and its derivatives play a very essential role in the area of medicinal chemistry . The five-membered aromatic ring of oxazole has atoms of nitrogen and oxygen . Through diverse non-covalent bonds, these rings quickly engage physiologically with many enzymes and receptors, resulting in a variety of biological actions .

Synthesis Analysis

The synthesis of oxazole derivatives has been a topic of interest for researchers for decades . The structure of oxazole derivatives exerts divergent weak interactions like hydrophobic effect, Vanderwaals force, hydrogen bonds, coordination bonds, ion-dipole and pi-pi bond . Hence, the derivatives exhibit potential application in agricultural, biotechnology, medicinal, chemical and material sciences .Wissenschaftliche Forschungsanwendungen

Chemical Properties

“N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]PYRIDINE-3-SULFONAMIDE” is a chemical compound with the molecular formula C10H10N2O3S . It has an average mass of 238.263 Da and a monoisotopic mass of 238.041214 Da .

Antibacterial Activity

This compound has been found to have a potentiated effect on the antimicrobial action of carbapenems (meropenem) and aminoglycosides (gentamicin) against antibiotic-resistant gram-positive bacteria Enterococcus faecium, Enterococcus faecalis and gram-negative bacteria Escherichia coli .

Anticancer Activity

The compound has been evaluated for its anticancer activity on HeLa, HCT-116, and MCF-7 human tumor cell lines. The results were analyzed to explain the influence of a structure of the 2-aryl-vinyl substituent and benzenesulfonamide scaffold on the anti-tumor activity .

Antiviral Activity

A series of novel honokiol analogues were synthesized by introducing various 3- ((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)oxazol-2 (3 H)-ones to its molecule. In a SARS-CoV-2 pseudovirus model, all honokiol derivatives were examined for their antiviral entry activities .

Antimonooxidase Activity

The compound has been found to have an antimonooxidase effect in vitro .

Zukünftige Richtungen

Oxazole derivatives have been gaining popularity in the field of medicinal chemistry . They have been used for the treatment of various diseases which increases its developmental values as medicinal agents . The important information presented in the researches will work as impetus for new views in the pursuit for rational design of more biologically active and minimum toxic derivatives of oxazoles as medicinal agents .

Eigenschaften

IUPAC Name |

N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]pyridine-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O3S/c1-9-7-10(17-14-9)4-6-13-18(15,16)11-3-2-5-12-8-11/h2-3,5,7-8,13H,4,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEIKOFATWNKOTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)CCNS(=O)(=O)C2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(3-methylisoxazol-5-yl)ethyl)pyridine-3-sulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclohexyl-N-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide](/img/structure/B6503778.png)

![N-benzyl-N-(propan-2-yl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide](/img/structure/B6503785.png)

![2-[(pyridin-3-yl)formamido]ethyl 2-(2,6-dimethylphenoxy)acetate hydrochloride](/img/structure/B6503787.png)

![1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carbonyl}-4-[(pyridin-2-yl)methyl]piperazine](/img/structure/B6503799.png)

![N-(3,3-diethoxypropyl)-5-{6-oxo-4-sulfanylidene-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-5-yl}pentanamide](/img/structure/B6503807.png)

![7,7-dimethyl-2-(thiophene-2-carbonyl)-6,8-dioxa-2-azaspiro[3.5]nonane](/img/structure/B6503822.png)

![2-(3-chloro-4-fluorobenzenesulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane](/img/structure/B6503836.png)

![3-methoxy-N-[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]benzamide](/img/structure/B6503854.png)

![2-(4-chlorophenyl)-N-[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]acetamide](/img/structure/B6503855.png)

![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl]-4-ethoxybenzamide](/img/structure/B6503862.png)